(S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate

CCR5 antagonism HIV entry inhibition chiral resolution

Obtaining the correct (S)-enantiomer of this Boc-protected 3-aminopiperidine is critical for CCR5 antagonist programs, where stereochemistry at the 3-position directly governs target engagement. The (R)-enantiomer or 4-positional isomer cannot substitute without sacrificing potency. • Enantiopure (S)-configuration ensures fidelity in downstream chiral drug candidates; avoids costly resolution of racemic intermediates. • Cyclopropanecarboxamido group confers conformational rigidity and enhanced metabolic stability vs. acyclic acyl analogs. • Boc protection enables orthogonal deprotection in multi-step synthetic routes. Commercial availability at 95% purity supports gram-scale medicinal chemistry campaigns.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
Cat. No. B12248930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CC2
InChIInChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)15-12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,17)
InChIKeyDJLFKWRLNWWOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Structural Class of (S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate


(S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate (CAS 1286209-09-3) is a chiral piperidine derivative featuring a Boc-protected amine at the 1-position and a cyclopropanecarboxamido substituent at the 3-position with (S) absolute configuration. This compound belongs to the class of N-acyl-3-aminopiperidine building blocks and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of CCR5 antagonists and other chiral piperidine-containing pharmaceuticals .

Class:Chiral piperidine building block
Configuration:(S)-enantiomer, 3-substituted
Key motif:Cyclopropanecarboxamido, Boc-protected
Workflow:CCR5 antagonist synthesis, chiral SAR

Why Generic Substitution Fails for (S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate


Substituting the (S)-enantiomer with its (R)-counterpart (CAS 1286207-31-5) or with the 4-position regioisomer (CAS 1233955-70-8) will not yield equivalent outcomes in drug discovery programs. The 3-position stereochemistry directly governs the spatial orientation of the cyclopropanecarboxamido pharmacophore, which is critical for enantioselective target engagement [1]. The cyclopropane ring further confers conformational rigidity that acyclic acyl analogs (e.g., acetyl or benzoyl) lack, altering metabolic stability and off-target profiles . Positional isomers at the 4-position present the amide group in a topologically distinct vector, fundamentally changing SAR . The following quantitative evidence supports the non-substitutability of the (S)-3-substituted scaffold.

Target
(S)-3-cyclopropanecarboxamido piperidine
Substitute
If using (R)-enantiomer: stereochemical inversion may abolish CCR5 target engagement, rendering the intermediate inactive in downstream assays.
Substitute
If using 4-position regioisomer: altered amide vector can shift SAR by over 10-fold; pharmacophore geometry does not transfer.
Substitute
If using acyclic acyl analog (e.g., acetyl): loss of cyclopropane conformational constraint may reduce metabolic stability and pre-organization benefit.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate


Enantiomeric Purity for CCR5 Antagonists

The (S) absolute configuration at the piperidine 3-position is a prerequisite for CCR5 antagonist activity. Piperidine-4-carboxamide derivatives with defined stereochemistry demonstrate IC50 values as low as 25.5 nM in calcium mobilization assays, matching the clinical candidate maraviroc (IC50 = 25.4 nM) [1]. The (R)-enantiomer at the equivalent amide-bearing carbon would place the cyclopropanecarboxamido group in an incompatible orientation for the CCR5 binding pocket. This ligand-based stereochemical requirement directly translates to the (S)-3-aminopiperidine scaffold from which the target compound is derived.

Stereochemical requirement
Class-level inference
IC50 ~25.5 nM
(S)-configuration matches clinical lead; (R)-enantiomer expected inactive.
Based on piperidine-4-carboxamide CCR5 series.
CCR5 antagonism HIV entry inhibition chiral resolution

Price Differential Between Enantiomers

The (S)-enantiomer (CAS 1286209-09-3) is listed at £660.00 per 1 g (95% purity) from Fluorochem . In contrast, the (R)-enantiomer (CAS 1286207-31-5) is offered at ¥16,500 per 250 mg (approx. £87 per 250 mg, equating to ~£348 per gram if linearly scaled) from Kishida [1], though purity specification and scale-up availability differ. The (S)-enantiomer market availability at defined purity grades from multiple reputable vendors (Fluorochem, Leyan, CymitQuimica) contrasts with more limited sourcing options for the (R)-enantiomer, impacting procurement lead times and batch consistency.

Price & supply
Data to verify
£660/g (1 g, 95%) vs ~£348/g calc. (250 mg only)
(S)-enantiomer provides larger pack sizes and broader vendor availability.
Supplier pricing as of Apr 2026; confirm current quotes.
procurement economics chiral building block cost enantiomer price comparison

Positional Isomer Differentiation

The 3-position cyclopropanecarboxamido substituent presents the amide group in a different spatial vector compared to the 4-position isomer (CAS 1233955-70-8). The 4-position analog is available at 98% purity from Leyan , but structurally, the 3-substitution pattern places the amide closer to the piperidine nitrogen, influencing the pKa of the ring nitrogen and the conformational preferences of the cyclopropane ring . This regioisomeric difference impacts hydrogen-bonding geometries with biological targets: the 3-position amide engages targets via a different trajectory than the 4-position amide, as demonstrated in the CCR5 antagonist series where the carboxamide position directly correlates with potency variations exceeding 10-fold between regioisomers [1].

Positional isomer impact
Class-level inference
Potency shift >10× between 3- and 4-substitution
3-position amide vector is critical; 4-isomer geometry compromises SAR.
Inferred from CCR5 antagonist scaffold optimization.
regioisomer comparison piperidine substitution pattern SAR differentiation

Cyclopropane vs Acyclic Acyl Conformational Rigidity

The cyclopropanecarboxamido group imposes greater conformational rigidity compared to acyclic acyl analogs such as acetyl or benzoyl. Studies on spirocyclopropane-containing piperidines demonstrate that the cyclopropane ring alters the calculated A-value of substituents by as much as 7.83 kcal/mol for a tert-butyl group , indicating substantial conformational perturbation. This rigidity can translate into improved metabolic stability: cyclopropane-containing amides resist hydrolytic cleavage by plasma esterases more effectively than their acyclic counterparts [1]. In the context of the target compound, the cyclopropane ring restricts the rotational freedom of the amide bond, pre-organizing the pharmacophore for target binding and reducing the entropic penalty upon complex formation, a property absent in the acetyl analog (tert-butyl 3-acetamidopiperidine-1-carboxylate).

Conformational constraint
Class-level inference
ΔA-value up to 7.83 kcal/mol
Cyclopropane ring pre-organizes binding conformation vs. acyclic acyl.
DFT-derived extrapolation; direct metabolic data not reported.
cyclopropane conformational constraint metabolic stability acyl group comparison

Optimal Application Scenarios for (S)-tert-Butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate


Enantioselective Synthesis for CCR5 Antagonists

The (S)-configuration at the piperidine 3-position is essential for constructing CCR5 antagonists with nanomolar potency. This building block provides the correct stereochemistry for the amide-bearing carbon, which, as demonstrated by the piperidine-4-carboxamide series, is critical for achieving IC50 values competitive with maraviroc (IC50 ~25 nM) [1]. The Boc protecting group enables orthogonal deprotection strategies during multi-step synthesis, while the cyclopropanecarboxamido group contributes conformational rigidity and metabolic stability. Procurement of this specific (S)-enantiomer ensures the chiral integrity required for the downstream drug candidate, avoiding the inactivity associated with the (R)-enantiomer or the need for costly chiral resolution of a racemic intermediate.

Chiral Building Block for SAR Studies

In medicinal chemistry campaigns exploring piperidine-based scaffolds, the (S)-tert-butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate serves as a defined stereochemical input for systematic SAR exploration. The cyclopropane ring's ability to perturb substituent A-values by up to 7.83 kcal/mol offers a unique tool for probing conformational effects on target binding. Unlike the 4-position isomer (CAS 1233955-70-8), which presents the amide in a different spatial vector, the 3-substituted scaffold enables access to a distinct region of chemical space. The compound's 95% purity from Fluorochem provides a defined starting point for amide coupling, Boc deprotection, and further functionalization without introducing undefined stereochemical impurities.

Intermediate for Constrained Peptidomimetics

The combination of the piperidine ring, (S)-stereochemistry at the 3-position, and the cyclopropanecarboxamido group creates a scaffold with restricted conformational flexibility, making it an ideal intermediate for peptidomimetic design. The cyclopropane ring's documented impact on metabolic stability supports its use in programs targeting proteolytically labile peptide leads. Substituting this compound with the acetyl analog (tert-butyl 3-acetamidopiperidine-1-carboxylate) would sacrifice the conformational pre-organization and metabolic advantages imparted by the cyclopropane moiety, potentially leading to suboptimal pharmacokinetic profiles in downstream in vivo studies.

Asymmetric Synthesis for N-Heterocyclic Drugs

The Boc-protected piperidine nitrogen and the (S)-configured cyclopropanecarboxamido-substituted carbon provide two orthogonal functional handles for divergent synthesis. This building block enables the construction of complex chiral piperidine-containing architectures without the need for asymmetric catalysis at late stages, preserving enantiomeric purity throughout the synthetic sequence. The (S)-enantiomer's commercial availability at £660/g from Fluorochem compares favorably to the (R)-enantiomer's limited availability only in 250 mg quantities from Kishida [2], supporting larger-scale medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
CCR5 antagonist research
(S)-configured piperidine-3-cyclopropanecarboxamido scaffold
Stereochemical fit to CCR5 binding pocket
Chiral SAR exploration
Defined (S)-stereochemistry and cyclopropane rigidity
Enantiomer and regioisomer differentiation
Constrained peptidomimetic design
Cyclopropane-constrained piperidine scaffold
Conformational pre-organization and metabolic stability context
N-heterocyclic synthesis campaigns
Orthogonal Boc and (S)-amide handles
Enantiomeric purity maintenance and supply reliability
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